Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate

Z-selective olefination Horner-Wadsworth-Emmons stereoselective synthesis

Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (CAS 124755-24-4) is an organophosphorus reagent belonging to the Still–Gennari class of Horner–Wadsworth–Emmons (HWE) phosphonates. It features two electron-withdrawing 2,2,2-trifluoroethoxy groups on phosphorus and an α-carbethoxy substituent (molecular formula C₈H₁₁F₆O₅P, MW 332.13).

Molecular Formula C8H11F6O5P
Molecular Weight 332.13 g/mol
CAS No. 124755-24-4
Cat. No. B040259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
CAS124755-24-4
Molecular FormulaC8H11F6O5P
Molecular Weight332.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C8H11F6O5P/c1-2-17-6(15)3-20(16,18-4-7(9,10)11)19-5-8(12,13)14/h2-5H2,1H3
InChIKeyHBYHPBCAZBLFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (CAS 124755-24-4): A Still–Gennari-Type Z-Selective Olefination Reagent for Procurement-Driven Research


Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (CAS 124755-24-4) is an organophosphorus reagent belonging to the Still–Gennari class of Horner–Wadsworth–Emmons (HWE) phosphonates. It features two electron-withdrawing 2,2,2-trifluoroethoxy groups on phosphorus and an α-carbethoxy substituent (molecular formula C₈H₁₁F₆O₅P, MW 332.13) [1]. As a colorless to pale yellow liquid with a boiling point of 249–250 °C and density of 1.403 g/mL at 25 °C, it is manufactured to ≥95–97% purity (GC) and supplied under inert gas with recommended storage at 2–8 °C [1]. This compound is formally recognized in Organic Syntheses as a validated building block for the preparation of Z-α,β-unsaturated esters via olefination of aldehydes and ketones [2].

Why Ethyl 2-(Bis(2,2,2-trifluoroethoxy)phosphoryl)acetate Cannot Be Interchanged with Standard HWE or Methyl Still–Gennari Reagents Without Consequence


Substituting this ethyl Still–Gennari phosphonate with a standard triethyl phosphonoacetate (CAS 867-13-0) inverts the stereochemical outcome from Z- to E-alkene products, as the electron-withdrawing trifluoroethoxy groups are essential for kinetic control favoring Z-oxaphosphetane elimination [1]. Conversely, replacing it with the more common methyl Still–Gennari reagent (methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, CAS 88738-78-7) changes the ester functionality in the olefination product from ethyl to methyl, which may necessitate an additional transesterification step if the downstream synthetic route requires an ethyl ester . The physical properties also diverge materially: the ethyl ester has a density of 1.403 g/mL versus 1.504 g/mL for the methyl analog, and a boiling point of 249–250 °C versus approximately 246.6 °C (predicted), reflecting different handling and purification characteristics . These differences are not cosmetic—they directly affect stereoselectivity, product identity, and process scalability.

Quantitative Differentiation Evidence: Ethyl 2-(Bis(2,2,2-trifluoroethoxy)phosphoryl)acetate vs. Closest Analogs


Z-Stereoselectivity vs. Standard (E)-Selective Triethyl Phosphonoacetate: Direct Head-to-Head Olefination Comparison

In a direct comparative study of acylphosphonate olefination, the Still–Gennari protocol using bis(2,2,2-trifluoroethyl)phosphonoacetate-type reagents delivered Z-α,β-unsaturated phosphonates in up to 94% isolated yield with up to 96% Z-selectivity. By contrast, the standard HWE olefination using conventional triethyl phosphonoacetate under comparable conditions was either entirely unsuccessful or produced markedly inferior Z-selectivity and lower isolated yields [1]. This stereochemical inversion is mechanistically grounded: the electron-withdrawing trifluoroethoxy groups accelerate oxaphosphetane elimination, kinetically favoring the Z-configured product, whereas standard dialkyl phosphonoacetates undergo thermodynamic equilibration to the E-alkene [2].

Z-selective olefination Horner-Wadsworth-Emmons stereoselective synthesis

Product Ester Identity: Ethyl vs. Methyl Ester Output Dictating Downstream Synthetic Efficiency

The ethyl Still–Gennari phosphonate (CAS 124755-24-4) directly installs an ethyl ester in the α,β-unsaturated olefination product, whereas the classic methyl Still–Gennari reagent (CAS 88738-78-7) installs a methyl ester . In the total synthesis of spiroketal EBC-23—an anticancer agent from the Australian rainforest—the ethyl ester reagent was specifically employed for Z-selective olefination to construct a key intermediate bearing an ethyl ester, avoiding an additional transesterification or protective group manipulation that would be required if the methyl reagent had been used . Similarly, the synthesis of diaryl-γ-butenolides via cis-Wittig olefination utilized ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate with DBU and LiCl at −78 °C to deliver the requisite ethyl ester intermediates in very good yields [1].

ethyl ester synthesis Still-Gennari olefination synthetic intermediate compatibility

Physical Property Differentiation: Density, Boiling Point, and Storage Requirements vs. Methyl Analog

The ethyl Still–Gennari phosphonate (CAS 124755-24-4) exhibits a density of 1.403 g/mL at 25 °C (lit.) and a boiling point of 249–250 °C (lit.), with a recommended storage temperature of 2–8 °C under nitrogen . The methyl analog (CAS 88738-78-7) has a significantly higher density of 1.504 g/mL at 25 °C, a predicted boiling point of approximately 246.6 °C, and is typically stored at room temperature under inert atmosphere . The 7.2% lower density of the ethyl ester (1.403 vs. 1.504 g/mL) and the requirement for cold storage may affect shipping logistics, volumetric handling calculations, and long-term stability protocols in inventory management. The ethyl ester also has a molecular weight of 332.13 versus 318.11 for the methyl ester (+4.4%), which impacts stoichiometric calculations for large-scale reactions .

physicochemical properties reagent handling procurement specifications

Validated Multigram Synthesis Protocol: Organic Syntheses Procedure with Quantitative Yield Data

The ethyl Still–Gennari phosphonate benefits from a rigorously validated, peer-reviewed synthesis protocol published in Organic Syntheses (1996, Collective Volume 9, page 88), which describes a one-pot, two-step procedure starting from methylphosphonic dichloride, trifluoroethanol, and ethyl chloroformate [1]. The optimized procedure delivers bis(trifluoroethyl) (carboethoxymethyl)phosphonate in 77–79% isolated yield as a colorless oil after Kugelrohr distillation (bp 88–97 °C at 0.04 mmHg), with full spectroscopic characterization (³¹P NMR δ +24.0; ¹H and ¹³C NMR data provided) and elemental analysis (found: C 29.10, H 3.49, F 34.20, P 9.16 vs. calculated: C 28.93, H 3.34, F 34.32, P 9.33) [1]. The procedure explicitly notes its generality: substitution of ethyl chloroformate with methyl, isopropyl, or tert-butyl chloroformates yields the corresponding esters, and the method tolerates α-alkyl substitution on the phosphonate [1]. For comparison, an alternative two-step synthesis of the methyl analog via Garegg–Samuelsson conditions has been reported in 94% yield from trimethyl phosphonoacetate [2], but this route lacks the generality and the breadth of validation of the OrgSyn procedure.

multigram synthesis Organic Syntheses reagent preparation process scale-up

Ketone Olefination Performance: Modified HWE Conditions with Triethylamine/Lithium Halides

The ethyl Still–Gennari phosphonate has been specifically optimized for the olefination of ketones—a more challenging substrate class than aldehydes—using a modified HWE protocol. Rathke and Bouhlel (1990) demonstrated that ethyl bis(trifluoroethyl)phosphonoacetate reacts with a variety of ketones in the presence of triethylamine and lithium bromide to give satisfactory yields of α,β-unsaturated esters [1]. This protocol is operationally distinct from the classical Still–Gennari conditions (KHMDS, 18-crown-6, −78 °C) and extends the reagent's scope to ketone substrates that are poorly reactive under standard conditions. The ethyl ester was specifically chosen for this application; the methyl Still–Gennari reagent has been predominantly studied with aldehydes under Sn(II)-mediated conditions (Sn(OSO₂CF₃)₂ and N-ethylpiperidine), where excellent Z- or E-selectivity was observed with aryl alkyl ketones [2]. The ethyl ester's compatibility with the milder Et₃N/LiBr system offers an alternative operational window for substrates sensitive to strong bases or cryogenic temperatures.

ketone olefination α,β-unsaturated esters modified Wittig conditions triethylamine-lithium halide

Highest-Value Application Scenarios for Ethyl 2-(Bis(2,2,2-trifluoroethoxy)phosphoryl)acetate Based on Quantitative Evidence


Z-Selective Olefination of Aldehydes for Ethyl (Z)-α,β-Unsaturated Ester Synthesis

This is the canonical application of Still–Gennari phosphonates. When a synthetic sequence requires a Z-configured α,β-unsaturated ethyl ester, this reagent delivers up to 96% Z-selectivity and up to 94% isolated yield—outcomes unattainable with standard triethyl phosphonoacetate, which is E-selective or fails entirely under comparable conditions [1]. The ethyl ester is directly installed, eliminating the need for post-olefination transesterification that would be required if the methyl Still–Gennari reagent were used instead.

Total Synthesis of Complex Bioactive Natural Products Requiring Z-Ethyl Ester Intermediates

The reagent has been specifically employed in the total synthesis of spiroketal EBC-23, a potent anticancer agent from the Australian rainforest [1]. In this context, the Z-olefination step installs an ethyl ester that matches the downstream synthetic pathway. Similarly, it has been used in the synthesis of scytonemin A (a cyanobacterial UV-protective pigment) and a novel calcium antagonist . For medicinal chemistry and natural product synthesis programs where the target or advanced intermediate bears an ethyl ester, this reagent is the direct choice.

Ketone Olefination via Modified HWE Protocol (Et₃N/LiBr Conditions)

For ketone substrates—including aryl alkyl, cyclic, and sterically hindered ketones—the ethyl Still–Gennari phosphonate can be activated under mild conditions using triethylamine and lithium bromide [1]. This protocol avoids the need for strong dissociating bases (KHMDS) and cryogenic temperatures (−78 °C) typically required for Still–Gennari olefination, while still delivering satisfactory yields of α,β-unsaturated ethyl esters. This is particularly advantageous for scale-up where cryogenic conditions are costly and for substrates that are base-sensitive.

Synthesis of Diaryl-γ-Butenolactones via Tandem Still–Gennari Olefination–Lactonization

Treatment of α-hydroxyaldehydes with ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate in the presence of DBU and LiCl at −78 °C provides Z-α,β-unsaturated esters that undergo in situ lactonization to diaryl-γ-butenolides in very good yields [1]. This tandem process exploits the Z-selectivity of the Still–Gennari reagent to set the requisite cis geometry for lactone formation, a strategy not accessible with E-selective standard HWE reagents.

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